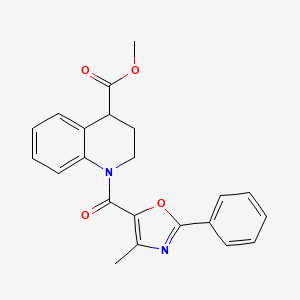
methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate is a complex organic compound that features a quinoline core structure with an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the quinoline structure, and finally, the esterification to introduce the methyl ester group.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-aminoketone and a carboxylic acid derivative under acidic or basic conditions.
Quinoline Formation: The quinoline core can be constructed via a Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxazole or quinoline derivatives.
Scientific Research Applications
Methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole and quinoline moieties can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-2H-quinoline-4-carboxylate: Similar structure but lacks the dihydro component.
Ethyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 1-(4-methyl-2-phenyl-1,3-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-14-19(28-20(23-14)15-8-4-3-5-9-15)21(25)24-13-12-17(22(26)27-2)16-10-6-7-11-18(16)24/h3-11,17H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDSJSZYNPXJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C4=CC=CC=C43)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














